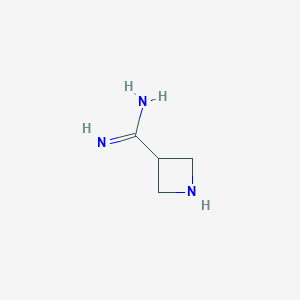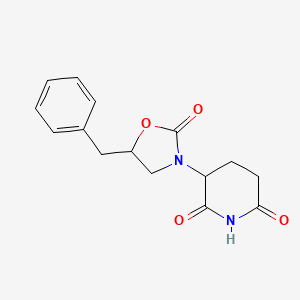
3-(5-Benzyl-2-oxooxazolidin-3-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both an oxazolidinone and a piperidine-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as bacterial ribosomes, which can inhibit protein synthesis. The oxazolidinone ring is known to bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic that also targets bacterial ribosomes.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is unique due to its combined oxazolidinone and piperidine-dione structure, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O4/c18-13-7-6-12(14(19)16-13)17-9-11(21-15(17)20)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18,19) |
InChI-Schlüssel |
BEHJRJNTYMVZBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC(OC2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


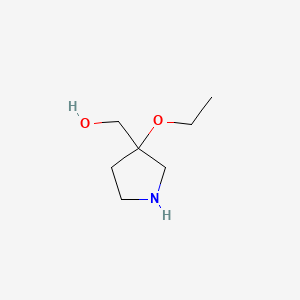
![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)



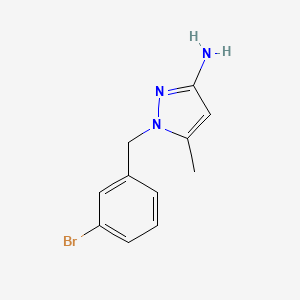

![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

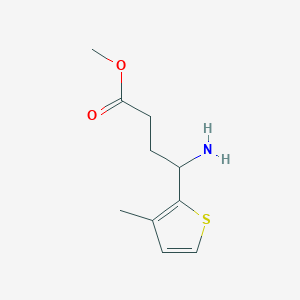
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
